TSI-01

描述

Structure

3D Structure

属性

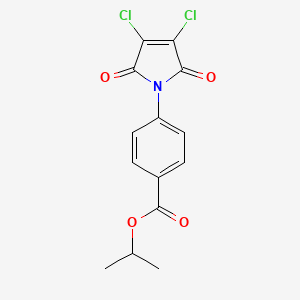

IUPAC Name |

propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4/c1-7(2)21-14(20)8-3-5-9(6-4-8)17-12(18)10(15)11(16)13(17)19/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAMLWVXUVJMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of TSI-01?

An In-Depth Technical Guide to the Mechanism of Action of TSI-01, a Selective LPCAT2 Inhibitor

Introduction

This compound is a small molecule inhibitor that has been identified as a selective antagonist of lysophosphatidylcholine acyltransferase 2 (LPCAT2).[1][2][3] LPCAT2 is a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of inflammatory processes.[4][5][6] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its function and potential therapeutic applications.

Core Mechanism of Action

This compound functions as a selective inhibitor of LPCAT2, an enzyme responsible for the conversion of lyso-PAF to PAF through the transfer of an acetyl group from acetyl-CoA.[4] By selectively targeting LPCAT2 over its isoform LPCAT1, which is primarily expressed in the lungs, this compound can mitigate PAF-related inflammation with potentially fewer off-target effects.[4][5][6] Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to acetyl-CoA for the lyso-PAF acetyltransferase activity of LPCAT2.[4] This competitive inhibition effectively reduces the production of PAF in inflammatory cells.[4]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (μM) |

| LPCAT2 | Human | 0.47[1][2] |

| LPCAT1 | Human | 3.02[1][2] |

Table 2: Anti-proliferative Activity of this compound in Endometrial Cancer Cell Lines

| Cell Line | IC50 (μM) |

| Ishikawa | 7.56[2] |

| HEC-1A | 9.31[2] |

Signaling Pathway

The following diagram illustrates the role of LPCAT2 in the PAF biosynthesis pathway and the inhibitory action of this compound.

Caption: Mechanism of this compound action in the PAF biosynthetic pathway.

Experimental Protocols

The identification and characterization of this compound involved a series of key experiments. The methodologies for these are detailed below.

High-Throughput Screening (HTS) for LPCAT2 Inhibitors

A fluorescence-based high-throughput screening assay was employed to identify potential inhibitors of LPCAT2 from a large compound library.[4]

-

Objective: To identify compounds that inhibit the lyso-PAF acetyltransferase activity of LPCAT2.

-

Methodology:

-

A library of 174,000 compounds was screened.[4]

-

The assay utilized a fluorescent substrate that mimics lyso-PAF.

-

The enzymatic reaction was initiated by the addition of human LPCAT2 and acetyl-CoA.

-

Inhibition of LPCAT2 activity resulted in a decrease in the fluorescent signal, which was measured using a plate reader.

-

Hits were identified as compounds that caused a significant reduction in fluorescence.

-

LPCAT1 and LPCAT2 Activity Assays

To determine the selectivity of this compound, its inhibitory effects on both LPCAT1 and LPCAT2 were evaluated.

-

Objective: To measure the IC50 values of this compound for human LPCAT1 and LPCAT2.

-

Methodology:

-

Recombinant human LPCAT1 and LPCAT2 were used as the enzyme sources.

-

The assay was performed in a reaction mixture containing the respective enzyme, a radiolabeled acetyl-CoA, and the substrate lyso-PAF.

-

Varying concentrations of this compound were added to the reaction mixtures.

-

The reaction was incubated and then terminated.

-

The amount of radiolabeled PAF produced was quantified using liquid scintillation counting.

-

IC50 values were calculated from the dose-response curves.

-

Cell-Based PAF Biosynthesis Assay

The effect of this compound on PAF production in a cellular context was assessed using mouse peritoneal macrophages.[4][5]

-

Objective: To determine if this compound can inhibit PAF production in inflammatory cells.

-

Methodology:

-

Thioglycollate-elicited peritoneal macrophages were harvested from mice.[4]

-

The cells were pre-treated with varying concentrations of this compound for 1 hour.[4]

-

PAF biosynthesis was stimulated by the addition of a calcium ionophore (A23187).[4][5]

-

The reaction was stopped, and lipids were extracted from the cells.

-

The amount of PAF produced was quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Experimental and Logical Workflow

The following diagram outlines the workflow from inhibitor screening to cellular characterization of this compound.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of LPCAT2, a critical enzyme in the pro-inflammatory PAF biosynthesis pathway. Its mechanism of action, characterized by competitive inhibition of acetyl-CoA binding, has been elucidated through a series of robust in vitro and cell-based assays. The quantitative data on its inhibitory and anti-proliferative activities suggest its potential as a therapeutic agent for PAF-related inflammatory diseases and certain types of cancer. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medkoo.com [medkoo.com]

- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on TSI-01: A Selective LPCAT2 Inhibitor

This technical guide provides a comprehensive overview of this compound, a selective inhibitor of Lysophosphatidylcholine Acyltransferase 2 (LPCAT2). It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a variety of inflammatory processes. The biosynthesis of PAF is rapidly increased in response to extracellular stimuli, a reaction catalyzed by lyso-PAF acetyltransferase (lyso-PAFAT). Two primary enzymes with this activity have been identified: Lysophosphatidylcholine Acyltransferase 1 (LPCAT1) and Lysophosphatidylcholine Acyltransferase 2 (LPCAT2).[1] LPCAT1 is constitutively expressed, primarily in the lungs, where it is essential for the production of dipalmitoyl-phosphatidylcholine, a key component of pulmonary surfactant.[1][2] In contrast, LPCAT2 is inducibly expressed in inflammatory cells and is the primary enzyme responsible for PAF production during an inflammatory response.[1][2] Under such conditions, LPCAT2 is activated and upregulated.[1]

The distinct roles of these two enzymes make LPCAT2 a compelling therapeutic target for inflammatory diseases, as its selective inhibition would be expected to have anti-inflammatory effects without disrupting the critical respiratory functions of LPCAT1.[2] this compound, an N-phenylmaleimide derivative, was identified as a potent and selective inhibitor of LPCAT2 through a high-throughput screening of approximately 174,000 compounds.[1][2] This guide explores the technical details of this compound's function and characterization.

Mechanism of Action

This compound functions as a competitive inhibitor of LPCAT2 with respect to its substrate, acetyl-CoA.[1][2] Kinetic analyses have demonstrated that this compound increases the apparent Michaelis constant (Km) of acetyl-CoA for LPCAT2's lyso-PAF acetyltransferase (lyso-PAFAT) activity, while the Km for the other substrate, lyso-PAF, remains unchanged.[2] This competitive inhibition mechanism suggests that this compound binds to the acetyl-CoA binding site on the LPCAT2 enzyme.[2] The N-maleimide backbone of this compound is thought to be crucial for its specificity for LPCAT2 over LPCAT1.[2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity. The data is summarized in the tables below.

| Enzyme Inhibition Data | |

| Target | Value |

| Human LPCAT2 IC50 | 0.47 µM[3][4][5][6] |

| Human LPCAT1 IC50 | 3.02 µM[3][4][5][6] |

| LPCAT2 Apparent Ki | 30-40 nM[7] |

| Cell-Based Assay Data | |

| Cell Line / Condition | Value |

| PAF Production Inhibition IC50 (RAW-mLPCAT2 cells) | 38.8 µM[2] |

| Cell Proliferation Inhibition IC50 (Ishikawa endometrial cancer cells) | 7.56 µM[4][8] |

| Cell Proliferation Inhibition IC50 (HEC-1A endometrial cancer cells) | 9.31 µM[4][8] |

Signaling Pathway and Inhibition

The production of PAF by LPCAT2 is a key step in the inflammatory signaling cascade. The following diagram illustrates this pathway and the point of inhibition by this compound.

Caption: LPCAT2 signaling pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.

High-Throughput Screening (HTS) for LPCAT2 Inhibitors

The initial identification of this compound was accomplished through a multi-step screening process.

-

Primary Screen: A library of 174,131 compounds was screened using a fluorescence-based assay.[2]

-

Principle: The assay detects the release of Coenzyme A (CoA-SH) during the acetyltransferase reaction.[2]

-

Procedure:

-

Reactions are performed in 384-well plates.

-

Each well contains human LPCAT2, lyso-PAF, acetyl-CoA, and a test compound (20 µM).[2]

-

A fluorescent probe that reacts with the thiol group of the released CoA-SH is added.

-

Fluorescence intensity is measured to determine the extent of the reaction and, consequently, the inhibitory effect of the compound.

-

-

-

Secondary Analysis (LC-MS/MS): "Hit" compounds from the primary screen were further evaluated using a more direct and sensitive method.

-

Principle: Direct quantification of the product, PAF, using Liquid Chromatography-Tandem Mass Spectrometry.[2]

-

Procedure:

-

Enzymatic reactions are set up as in the primary screen.

-

Reactions are stopped, and lipids are extracted.

-

The amount of PAF produced is quantified by LC-MS/MS, providing a direct measure of LPCAT2 activity.[2]

-

-

The following diagram illustrates the workflow for identifying LPCAT2-specific inhibitors.

Caption: Screening cascade for the identification of this compound.

LPCAT Enzymatic Activity Assay

The activity of LPCAT1 and LPCAT2 was measured using microsomal fractions from cells overexpressing the respective enzymes.

-

Cell Culture and Transfection: CHO-S-PAFR cells are transiently transfected with plasmids encoding either human LPCAT1 or LPCAT2.[2]

-

Microsome Preparation:

-

Transfected cells are harvested and homogenized.

-

The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

-

The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is rich in endoplasmic reticulum membranes containing the LPCAT enzymes.

-

-

Enzymatic Reaction:

-

The microsomal fraction is incubated with substrates (e.g., 5 µM lyso-PAF and 10 µM acetyl-CoA) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 µM CaCl2).[2][9]

-

The reaction is initiated by adding the substrates and incubated at 37°C for a specified time (e.g., 10 minutes).

-

The reaction is terminated by adding a solvent for lipid extraction (e.g., methanol).[9]

-

-

Lipid Analysis:

Cellular PAF Production Assay

This assay measures the effect of this compound on PAF biosynthesis in intact cells.

-

Cell Culture: Thioglycollate-elicited mouse peritoneal macrophages are cultured.[2]

-

Cell Stimulation:

-

Cells are often primed with an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 100 ng/ml for 18 hours) to upregulate LPCAT2 expression.[2]

-

Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1 hour.[2]

-

PAF production is then stimulated with a calcium ionophore like A23187 (e.g., 5 µM for 5 minutes).[2]

-

-

Lipid Extraction and Quantification:

Conclusion

This compound is a valuable research tool for investigating the roles of LPCAT2 in health and disease. Its selectivity for LPCAT2 over LPCAT1 allows for the targeted study of PAF-mediated inflammatory pathways without the confounding effects of inhibiting LPCAT1's essential physiological functions.[2] The data and protocols summarized in this guide provide a foundation for researchers and drug developers to utilize this compound in their studies of inflammation, cancer, and other LPCAT2-related pathologies.[4][10] Further research, including in vivo studies and co-crystallization with LPCAT2, will continue to elucidate the therapeutic potential of this selective inhibitor.[2]

References

- 1. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | Platelet-activating Factor Receptor (PAFR) 抑制剂 | MCE [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Lysophosphatidylcholine acyltransferase 2-mediated lipid droplet production supports colorectal cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TSI-01 in the PAF Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a variety of inflammatory and allergic diseases. Its biosynthesis is a critical control point for regulating inflammatory responses. This technical guide provides an in-depth analysis of TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), a key enzyme in the PAF biosynthesis remodeling pathway. We will detail the mechanism of action of this compound, present quantitative data on its inhibitory effects, outline the experimental protocols for its characterization, and provide visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting PAF synthesis.

Introduction to Platelet-Activating Factor (PAF) Biosynthesis

Platelet-activating factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent lipid signaling molecule involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2] The production of PAF is tightly regulated and occurs via two distinct pathways: the de novo pathway and the remodeling pathway.[2][3][4]

-

The de novo pathway synthesizes PAF from 1-alkyl-2-lyso-sn-glycero-3-phosphate and is generally associated with the maintenance of basal PAF levels.[2]

-

The remodeling pathway is the primary route for rapid PAF production in inflammatory cells in response to various stimuli.[1][2][3] This pathway is initiated by the hydrolysis of membrane phospholipids (1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine) by phospholipase A2 (PLA2), which generates lyso-PAF.[1][2] Lyso-PAF is then acetylated by acetyl-CoA:lyso-PAF acetyltransferase (lyso-PAFAT) to produce the biologically active PAF.[1][2]

Two key enzymes with lyso-PAFAT activity have been identified: lysophosphatidylcholine acyltransferase 1 (LPCAT1) and lysophosphatidylcholine acyltransferase 2 (LPCAT2).[1] LPCAT1 is constitutively expressed, notably in the lungs, where it is involved in surfactant production.[1] In contrast, LPCAT2 is the inducible isoform predominantly found in inflammatory cells and is upregulated and activated under inflammatory conditions to produce PAF.[1] This makes LPCAT2 a prime therapeutic target for inflammatory diseases, as its selective inhibition could reduce PAF production without interfering with the essential functions of LPCAT1.[1]

This compound: A Selective LPCAT2 Inhibitor

This compound is a small molecule inhibitor identified from a high-throughput screening of a large compound library as a potent and selective inhibitor of LPCAT2.[1] It belongs to the N-phenylmaleimide class of compounds.[1]

Mechanism of Action

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of LPCAT2 with respect to acetyl-CoA.[1] This means that this compound binds to the active site of LPCAT2, competing with the binding of acetyl-CoA, a necessary substrate for the acetylation of lyso-PAF.[1] The inhibition by this compound leads to a dose-dependent decrease in PAF production in inflammatory cells.[1]

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Enzyme/Cell Type | Value | Reference |

| IC50 | Human LPCAT1 | 3.02 µM | [5][6][7][8][9] |

| IC50 | Human LPCAT2 | 0.47 µM | [5][6][7][8][9] |

| IC50 (PAF Production) | Mouse Peritoneal Macrophages | 38.8 µM | [1] |

| Ki (apparent) | Human LPCAT2 | 30-40 nM | [1] |

Table 1: Inhibitory Potency of this compound

| Parameter | Condition | Acetyl-CoA Km | Lyso-PAF Km | Vmax | Reference |

| hLPCAT2 | - this compound | Normal | Unchanged | Normal | [1] |

| + this compound | Markedly Increased | Unchanged | Slightly Decreased | [1] |

Table 2: Kinetic Parameters of hLPCAT2 in the Presence of this compound

Experimental Protocols

This section details the key experimental methodologies used in the discovery and characterization of this compound.

High-Throughput Screening (HTS) for LPCAT2 Inhibitors

A fluorescence-based HTS assay was employed to screen a library of 174,000 compounds for inhibitors of LPCAT2.[1]

-

Principle: The assay indirectly measures LPCAT2 activity by detecting the release of Coenzyme A (CoA) during the acetyltransferase reaction. A thiol-reactive fluorescent probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), reacts with the free thiol group of CoA, leading to an increase in fluorescence intensity.

-

Protocol:

-

Recombinant human LPCAT2 was incubated with a test compound from the library.

-

The enzymatic reaction was initiated by the addition of the substrates, lyso-PAF and acetyl-CoA.

-

After a defined incubation period, the reaction was stopped.

-

The fluorescent probe CPM was added, and the fluorescence intensity was measured at an excitation wavelength of 390 nm and an emission wavelength of 485 nm.

-

A decrease in fluorescence intensity compared to the control (no inhibitor) indicated potential inhibition of LPCAT2.

-

LPCAT Acetyltransferase and Acyltransferase Activity Assays

The specific inhibitory activity of this compound against LPCAT1 and LPCAT2 was determined using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[1]

-

Principle: The assay measures the formation of deuterium-labeled PAF or phosphatidylcholine from their corresponding deuterium-labeled lyso-precursors.

-

Protocol for Acetyltransferase Activity:

-

Microsomal fractions containing recombinant human LPCAT1 or LPCAT2 were incubated with the inhibitor (this compound) at various concentrations.

-

The reaction was initiated by adding 1 mM acetyl-CoA and 5 µM d4-lyso-PAF.[1]

-

The reaction mixture was incubated at 37°C for 5 minutes.[1]

-

The reaction was terminated by the addition of methanol containing an internal standard (e.g., 17:0 LPC).[1]

-

The amount of d4-PAF produced was quantified by LC-MS/MS.[1]

-

-

Protocol for Acyltransferase Activity:

-

A similar protocol was followed, but with different substrates: palmitoyl-CoA and d31-16:0 LPC for LPCAT1, and arachidonoyl-CoA and d4-lyso-PAF for LPCAT2.[1]

-

Measurement of PAF and Lyso-PAF in Macrophages

The effect of this compound on PAF and lyso-PAF production in a cellular context was evaluated using thioglycollate-elicited mouse peritoneal macrophages.[1]

-

Principle: Cellular lipids are extracted and the levels of PAF and lyso-PAF are quantified by LC-MS/MS.

-

Protocol:

-

Mouse peritoneal macrophages were pretreated with 100 ng/ml lipopolysaccharide (LPS) for 18 hours to induce LPCAT2 expression.[1]

-

The cells were then incubated with varying concentrations of this compound for 1 hour.[1]

-

PAF production was stimulated by the addition of 5 µM A23187 (a calcium ionophore) for 5 minutes.[1]

-

The reaction was stopped, and cellular lipids were extracted using the Bligh and Dyer method.

-

PAF and lyso-PAF levels in the extracts were quantified by LC-MS/MS using deuterated internal standards.[1]

-

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, illustrate the PAF biosynthesis pathway, the experimental workflow for this compound characterization, and the kinetics of LPCAT2 inhibition.

PAF Biosynthesis Remodeling Pathway and this compound Inhibition

Caption: The remodeling pathway of PAF biosynthesis and the inhibitory action of this compound on LPCAT2.

Experimental Workflow for this compound Characterization

Caption: Workflow for the discovery and characterization of this compound as a selective LPCAT2 inhibitor.

Competitive Inhibition of LPCAT2 by this compound

Caption: Diagram illustrating the competitive inhibition of LPCAT2 by this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective inhibitors for LPCAT2. Its ability to potently and selectively block the production of PAF in inflammatory cells highlights its potential as a therapeutic agent for a range of PAF-mediated diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs to improve their in vivo efficacy and safety profiles. Additionally, exploring the therapeutic potential of this compound in various preclinical models of inflammatory diseases will be crucial in translating these promising in vitro findings into novel clinical applications. The continued investigation of selective LPCAT2 inhibitors like this compound holds great promise for the development of a new class of anti-inflammatory drugs.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fluorescence-based high-throughput assay to identify inhibitors of tyrosylprotein sulfotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mybiosource.com [mybiosource.com]

TSI-01: A Technical Guide to a Selective LPCAT2 Inhibitor

This technical guide provides an in-depth overview of TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its mechanism of action, key experimental data, and relevant protocols.

Introduction

This compound is a small molecule inhibitor that has garnered attention for its selective action against LPCAT2, an enzyme crucial in the biosynthesis of Platelet-Activating Factor (PAF).[1][2][3] PAF is a potent pro-inflammatory phospholipid mediator, making this compound a valuable tool for research in inflammation and related cellular processes.[1][3] This guide summarizes the current knowledge on this compound, from its biochemical activity to its effects in cellular models.

Mechanism of Action

This compound functions as a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2).[1][2][3] LPCAT2 is one of two identified lyso-PAF acetyltransferases (lyso-PAFAT) responsible for the rapid synthesis of PAF in response to extracellular stimuli.[1][3] While LPCAT1 is primarily expressed in the lungs, LPCAT2 is predominantly found in inflammatory cells, highlighting the targeted potential of this compound in inflammatory responses.[1][3]

Kinetic studies have revealed that this compound competitively inhibits the lyso-PAFAT activity of human LPCAT2 with respect to acetyl-CoA.[4][5] This means that this compound competes with acetyl-CoA for binding to the enzyme, thereby reducing the production of PAF.[4][5]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.

| Parameter | Target | Value | Reference |

| IC₅₀ | Human LPCAT2 | 0.47 µM | [1][2][3][6] |

| IC₅₀ | Human LPCAT1 | 3.02 µM | [1][2][3][6] |

| Apparent Kᵢ | Human LPCAT2 | 30-40 nM | [5] |

| IC₅₀ (PAF Production) | Mouse Peritoneal Macrophages | 38.8 µM | [4] |

| IC₅₀ (Cell Proliferation) | Ishikawa (Endometrial Cancer) | 7.56 µM | [2][6] |

| IC₅₀ (Cell Proliferation) | HEC-1A (Endometrial Cancer) | 9.31 µM | [2][6] |

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

Inhibition of PAF Production in Mouse Peritoneal Macrophages

This protocol assesses the ability of this compound to suppress the synthesis of PAF in inflammatory cells.

Methodology:

-

Cell Culture: Thioglycollate-elicited peritoneal macrophages are harvested from mice.

-

LPS Priming: Cells are treated with 100 ng/ml of lipopolysaccharide (LPS) for 18 hours to prime the inflammatory response.[4]

-

Inhibitor Treatment: The primed cells are pre-incubated with varying concentrations of this compound for 1 hour.[4]

-

Stimulation: PAF biosynthesis is stimulated by adding 5 µM of the calcium ionophore A23187 for 5 minutes.[4]

-

Lipid Extraction and Analysis: The reaction is stopped, and cellular lipids are extracted. PAF and lyso-PAF levels are quantified using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

LPCAT2 Enzymatic Activity Kinetics

This experiment determines the kinetic parameters of this compound inhibition on LPCAT2.

Methodology:

-

Cell Line: CHO-S-PAFR cells overexpressing human LPCAT2 (hLPCAT2) are used.[4]

-

Cell Stimulation: Cells may be stimulated with a PAF receptor agonist (e.g., mcPAF) for 30 seconds to modulate LPCAT2 activity.[4][5]

-

Microsome Isolation: Microsomal fractions containing the hLPCAT2 enzyme are prepared from the cells.

-

Kinetic Assay: Lyso-PAFAT activity is measured in the microsomal fraction in the presence of varying concentrations of substrates (lyso-PAF and acetyl-CoA) and this compound.[4][5]

-

Data Analysis: Apparent Kₘ and Vₘₐₓ values are determined by fitting the data to the Michaelis-Menten equation. The inhibition constant (Kᵢ) of this compound is then calculated.[4][5]

Cell-Based Assays in Cancer Cell Lines

This compound has been investigated for its effects on cancer cells, particularly in colorectal and endometrial cancer models.

4.3.1. Lipid Droplet Accumulation in HT29 Cells

This assay assesses the role of LPCAT2 in chemoresistance-associated lipid droplet formation.

Methodology:

-

Cell Culture: Human colorectal adenocarcinoma HT29 cells are cultured.

-

Treatment: Cells are treated with a vehicle (DMSO) or 10 µM this compound for 48 hours.[2][6] In some conditions, cells are also treated with chemotherapeutic agents like 5-fluorouracil (5-Fu) and oxaliplatin (Oxa).[2]

-

Lipid Droplet Staining: Lipid droplets are stained using a fluorescent dye (e.g., BODIPY).

-

Imaging and Quantification: The accumulation of lipid droplets is visualized by fluorescence microscopy and quantified.

4.3.2. Cell Proliferation and Apoptosis in Endometrial Cancer Cells

This protocol evaluates the anti-cancer potential of this compound.

Methodology:

-

Cell Lines: Ishikawa and HEC-1A endometrial cancer cell lines are used.[2][6]

-

Treatment: Cells are treated with a dose range of this compound (e.g., 0-30 µM).[2][6]

-

Proliferation Assay: Cell viability and proliferation are measured using assays such as CCK-8 at specific time points to determine the IC₅₀ values.

-

Apoptosis Assay: The induction of apoptosis is assessed by methods like flow cytometry using Annexin V/Propidium Iodide staining.

Potential Applications and Future Directions

The selective inhibition of LPCAT2 by this compound makes it a valuable pharmacological tool for dissecting the roles of this enzyme and the PAF signaling pathway in various physiological and pathological processes. Its demonstrated efficacy in cellular models of inflammation and cancer suggests potential therapeutic avenues that warrant further investigation.[2] Specifically, its ability to modulate lipid metabolism in cancer cells opens up possibilities for its use in overcoming chemoresistance.[2] Further preclinical and in vivo studies are necessary to validate these findings and explore the full therapeutic potential of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Targets of TSI-01

This technical guide provides a comprehensive overview of the biological targets and mechanism of action of this compound, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2). The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Biological Target: Lysophosphatidylcholine Acyltransferase 2 (LPCAT2)

This compound is a potent and selective inhibitor of LPCAT2, an enzyme crucial for the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory phospholipid mediator.[1][2][3][4] LPCAT2 is primarily expressed in inflammatory cells and is involved in the rapid synthesis of PAF in response to extracellular stimuli.[1][3] In contrast, its isoform, LPCAT1, is mainly found in the lungs.[1][3]

The selectivity of this compound for LPCAT2 over LPCAT1 makes it a valuable tool for studying the specific roles of LPCAT2 in inflammatory processes and as a potential therapeutic agent for inflammatory diseases.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified against human LPCAT1 and LPCAT2, and its effects on cell proliferation in different cancer cell lines have been determined.

| Target/Cell Line | Measurement | Value | Reference |

| Human LPCAT2 | IC50 | 0.47 µM | [1][2][3] |

| Human LPCAT1 | IC50 | 3.02 µM | [1][2][3] |

| Ishikawa (Endometrial Cancer) | IC50 (Cell Proliferation) | 7.56 µM | [2] |

| HEC-1A (Endometrial Cancer) | IC50 (Cell Proliferation) | 9.31 µM | [2] |

| Mouse Peritoneal Macrophages | IC50 (PAF Production) | 38.8 µM | [5] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by competitively inhibiting the lyso-PAF acetyltransferase (lyso-PAFAT) activity of LPCAT2 with respect to acetyl-CoA.[5][6] This inhibition blocks the conversion of lyso-PAF to PAF, thereby reducing the production of this key inflammatory mediator.

Caption: Mechanism of this compound action on the LPCAT2 pathway.

Experimental Protocols

Determination of LPCAT2 Inhibitory Activity (IC50)

The inhibitory effect of this compound on LPCAT2 is determined using an in vitro enzyme assay.

-

Enzyme Source : Microsomal fractions from CHO-S-PAFR cells overexpressing human LPCAT2 are used as the source of the enzyme.[5]

-

Reaction Mixture : The assay is performed in a reaction buffer containing the enzyme, various concentrations of this compound, and the substrates lyso-PAF and acetyl-CoA.

-

Incubation : The reaction is incubated at 37°C for a specified period to allow for the enzymatic conversion of lyso-PAF to PAF.

-

Quantification : The amount of PAF produced is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Calculation : The concentration of this compound that inhibits 50% of the LPCAT2 activity (IC50) is calculated from the dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of this compound on cancer cell lines are assessed as follows:

-

Cell Culture : Endometrial cancer cell lines (Ishikawa and HEC-1A) are cultured in appropriate media and conditions.[2]

-

Treatment : Cells are seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 0-30 µM) for a specified duration (e.g., 48 hours).[2]

-

Proliferation Measurement : Cell viability or proliferation is measured using a standard assay, such as the MTT or WST-1 assay.

-

IC50 Calculation : The IC50 value for cell proliferation is determined by plotting the percentage of cell viability against the concentration of this compound.

PAF Biosynthesis Inhibition in Macrophages

The ability of this compound to suppress PAF production in inflammatory cells is evaluated using primary macrophages.

-

Macrophage Isolation : Peritoneal macrophages are elicited from mice using thioglycollate.[5]

-

Cell Stimulation : The macrophages are stimulated with LPS (100 ng/ml) for 18 hours, followed by treatment with various concentrations of this compound for 1 hour.[5] Subsequently, PAF production is induced with a calcium ionophore (A23187, 5 µM) for 5 minutes.[5]

-

PAF Measurement : The levels of PAF in the cell lysates or supernatants are measured, typically by LC-MS.

-

Data Analysis : The dose-dependent inhibition of PAF production by this compound is analyzed to determine its cellular efficacy.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the inhibitory properties of this compound.

References

TSI-01: A Selective LPCAT2 Inhibitor for Inflammatory Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory diseases represent a significant burden on global health, and the development of novel therapeutic strategies is of paramount importance. One promising target in the inflammatory cascade is the enzyme Lysophosphatidylcholine Acyltransferase 2 (LPCAT2), which plays a crucial role in the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory mediator. TSI-01 is a selective inhibitor of LPCAT2, offering a targeted approach to mitigating inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation in relevant inflammatory disease models. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compound.

Introduction to this compound and its Target: LPCAT2

This compound is an N-phenylmaleimide derivative that acts as a selective inhibitor of LPCAT2.[1][2][3] LPCAT2 is an enzyme primarily expressed in inflammatory cells and is responsible for the synthesis of PAF, a key phospholipid mediator of inflammation.[1][3][4] In response to inflammatory stimuli, LPCAT2 is activated and upregulated, leading to increased PAF production.[1][3][4] PAF, in turn, can trigger a wide range of inflammatory responses, including increased vascular permeability, platelet aggregation, and the recruitment of inflammatory cells.[5]

There are two main enzymes responsible for PAF biosynthesis: LPCAT1 and LPCAT2.[1][3] LPCAT1 is constitutively expressed, primarily in the lungs, where it is essential for the production of pulmonary surfactant.[1][3][4] In contrast, LPCAT2 is inducible and its expression is elevated under inflammatory conditions.[1][3][4] The selectivity of this compound for LPCAT2 over LPCAT1 is a critical feature, as it suggests the potential for targeted anti-inflammatory therapy with a reduced risk of adverse effects on respiratory function.[1][3][4]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on LPCAT2 by competing with acetyl-CoA, a substrate required for the conversion of lyso-PAF to PAF.[1] By blocking this step in the PAF biosynthesis pathway, this compound effectively reduces the production of this potent pro-inflammatory mediator.

References

- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]

Preliminary In Vitro Studies of TSI-01 in Cancer Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), across various cancer cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, quantitative efficacy, and the experimental methodologies employed in its initial characterization.

Core Mechanism of Action

This compound is a potent and selective small molecule inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme pivotal in the biosynthesis of platelet-activating factor (PAF) and the remodeling of cellular membrane phospholipids.[1][2][3][4] While highly selective for LPCAT2, this compound also exhibits inhibitory activity against the isoform LPCAT1.[1][3][4][5][6] Its anti-cancer properties are primarily attributed to the disruption of lipid metabolism and downstream signaling pathways that are crucial for cancer cell proliferation, survival, and chemoresistance.

In endometrial cancer, the anti-proliferative and pro-apoptotic effects of this compound have been linked to the inhibition of LPCAT1, which subsequently modulates the Transforming Growth Factor-beta (TGF-β)/Smad2/3 signaling pathway.[3] This pathway is a critical regulator of cell growth, differentiation, and apoptosis. In colorectal cancer, the inhibition of LPCAT2 by this compound has been associated with the prevention of lipid droplet accumulation, a phenomenon linked to chemoresistance.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Inhibitory Activity of this compound against LPCAT Isoforms

| Target Enzyme | IC50 Value (µM) | Source(s) |

| Human LPCAT1 | 3.02 | [1][3][4] |

| Human LPCAT2 | 0.47 | [1][3][4] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Source(s) |

| Ishikawa | Endometrial Cancer | 7.56 | CCK-8 | [1][3] |

| HEC-1A | Endometrial Cancer | 9.31 | CCK-8 | [1][3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Proliferation Assay (CCK-8)

This protocol was utilized to determine the anti-proliferative effects of this compound on the Ishikawa and HEC-1A endometrial cancer cell lines.[3]

-

Cell Culture: Ishikawa and HEC-1A cells were cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells were seeded into 96-well plates at a density of 2 x 10³ cells/well for Ishikawa and 3 x 10³ cells/well for HEC-1A and allowed to adhere overnight.

-

Treatment: The following day, cells were treated with various concentrations of this compound (typically ranging from 0 to 30 µM) or vehicle control (DMSO).

-

Incubation: The plates were incubated for a specified period (e.g., 72 hours).

-

CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. The IC50 value was determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol was employed to assess the induction of apoptosis by this compound in Ishikawa and HEC-1A cells.[3]

-

Cell Culture and Seeding: Cells were cultured and seeded in 6-well plates as described in the proliferation assay protocol.

-

Treatment: Cells were treated with this compound at specified concentrations (e.g., 5 µM and 10 µM) or vehicle control for a designated time.

-

Cell Harvesting: Adherent and floating cells were collected, washed with ice-cold PBS, and centrifuged.

-

Staining: The cell pellet was resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions were added to the cell suspension according to the manufacturer's instructions.

-

Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) were quantified.

Lipid Droplet Accumulation Assay

This protocol outlines the general steps used to evaluate the effect of this compound on lipid droplet formation in HT29 colorectal cancer cells.[1]

-

Cell Culture and Seeding: HT29 cells were cultured in appropriate media and seeded in a suitable format (e.g., chamber slides or 96-well plates).

-

Treatment: Cells were treated with vehicle (DMSO) or 10 µM this compound for 48 hours. In some experiments, cells were co-treated with chemotherapeutic agents like 5-fluorouracil (5-Fu) and oxaliplatin (Oxa) to induce lipid droplet accumulation.

-

Fixation: Cells were washed with PBS and fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Lipid Droplet Staining: The fixed cells were stained with a lipophilic dye that specifically labels neutral lipids within lipid droplets, such as BODIPY 493/503 or Oil Red O.

-

Nuclear Staining (Optional): A nuclear counterstain like DAPI can be used to visualize the cell nuclei.

-

Imaging: The stained cells were visualized using fluorescence microscopy.

-

Quantification: The lipid droplet content was quantified by measuring the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Proposed mechanism of action for this compound in cancer cells.

Caption: General experimental workflow for in vitro evaluation of this compound.

References

- 1. LPCAT2 inhibits colorectal cancer progression via the PRMT1/SLC7A11 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPCAT2-mediated lipid droplet production supports pancreatic cancer chemoresistance and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overexpression of LPCAT1 enhances endometrial cancer stemness and metastasis by changing lipid components and activating TGF-β/Smad2/3 signaling pathway: Tumor-promoting effect of LPCAT1 in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPCAT2 controls chemoresistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Potential of Novel Therapeutics in Neuropathic Pain Research: A Technical Overview of TSI-01 and BP4L-18:1:1

For Researchers, Scientists, and Drug Development Professionals

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Existing treatments often provide inadequate relief and are accompanied by dose-limiting side effects. This has spurred the exploration of novel molecular targets and innovative therapeutic strategies. This technical guide delves into the preclinical data and mechanisms of two emerging compounds in neuropathic pain research: TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), and BP4L-18:1:1, a first-in-class inhibitor of the hyperpolarization-activated cyclic nucleotide-gated 1 (HCN1) ion channel.

BP4L-18:1:1: A Novel "Anchor-Tether" Approach to HCN1 Inhibition

Recent advancements have identified BP4L-18:1:1 as a promising non-opioid therapeutic candidate for neuropathic pain.[1] Developed by researchers at Weill Cornell Medicine and the Burke Neurological Institute, this designer molecule employs a unique "anchor-tether" mechanism to achieve targeted inhibition of HCN1 channels in the peripheral nervous system.[1][2]

Mechanism of Action

BP4L-18:1:1 is a derivative of the anesthetic propofol, which is known to inhibit HCN channels with a preference for the HCN1 isoform.[1] The key innovation lies in its structure: a hydrophilic "anchor" is connected to the propofol-like pharmacophore via a flexible "tether".[1][2] This design is hypothesized to prevent the molecule from crossing the blood-brain barrier, thereby avoiding central nervous system side effects.[1] In the periphery, the anchor remains in the extracellular space while the tether allows the pharmacophore to "sink" into the neuronal membrane and interact with the HCN1 channel, an ion channel implicated in the hyperexcitability of pain-sensing neurons.[1][2]

Preclinical Efficacy and Safety

Preclinical studies in a rat model of neuropathic pain have demonstrated the potential of BP4L-18:1:1 as a side-effect-free analgesic.[1] A single dose, as well as seven days of daily dosing, resulted in a significant reversal of neuropathic pain signs.[1]

| Parameter | Value/Observation |

| In Vitro Potency | IC50 for HCN1 inhibition: 6.4 µM[3] |

| Animal Model | Spared Nerve Injury (SNI) model in rats[3] |

| Efficacy | Dose-dependent reversal of mechanical allodynia and thermal hyperalgesia[3] |

| Safety Profile | - No observed cardiac side effects- No signs of sedation- Lacks addictive properties in preclinical tests[1] |

| CNS Penetration | Poorly penetrates the blood-brain barrier[3] |

Experimental Protocols

Spared Nerve Injury (SNI) Model: This rat model of neuropathic pain involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), while the sural nerve is left intact.[3] This procedure results in persistent mechanical allodynia and thermal hyperalgesia in the affected paw.

Behavioral Testing:

-

Rotarod Test: This test is used to assess motor coordination. Rats are placed on a rotating rod, and the latency to fall is measured. This helps to determine if the compound causes motor impairment.

-

Open-Field Test: Spontaneous motor activity is measured by placing the rat in an open arena and tracking its movement. A decrease in activity can indicate sedation.

-

Conditioned Place Preference (CPP): This paradigm is used to evaluate the rewarding or aversive properties of a drug, providing an indication of its abuse potential. The animal's preference for an environment previously paired with the drug is assessed.[4][5]

This compound: Targeting the PAF-Pain Loop through LPCAT2 Inhibition

This compound is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme crucial for the biosynthesis of platelet-activating factor (PAF).[6] Research has implicated the "PAF-pain loop" in the maintenance of neuropathic pain, presenting LPCAT2 as a novel therapeutic target.[7]

Mechanism of Action

In the context of neuropathic pain, nerve injury can lead to the activation of microglia in the spinal cord.[7] These activated microglia upregulate LPCAT2, leading to the production and release of PAF.[7] PAF, in turn, can act on PAF receptors, potentially on the microglia themselves or on adjacent neurons, in a positive feedback mechanism that further enhances PAF production and perpetuates the pain state.[8] By selectively inhibiting LPCAT2, this compound aims to break this cycle.[9]

Preclinical Data

Studies have shown that genetic deletion of LPCAT2 in mice significantly attenuates pain-like behaviors in a model of neuropathic pain.[7] this compound has been identified as a potent and selective inhibitor of LPCAT2 over LPCAT1, the constitutive isoform of the enzyme.[6]

| Parameter | Value/Observation |

| In Vitro Potency | IC50 for human LPCAT2: 0.47 µMIC50 for human LPCAT1: 3.02 µM[6] |

| Animal Model | Partial Sciatic Nerve Ligation (PSL) model in mice[7] |

| Efficacy (LPCAT2 KO) | LPCAT2 knockout mice show significant attenuation of pain-like behaviors[7] |

| Cellular Action | Suppresses PAF biosynthesis in macrophages stimulated with a calcium ionophore at 60 µM[6] |

Experimental Protocols

Partial Sciatic Nerve Ligation (PSL) Model: This mouse model of neuropathic pain involves a tight ligation of approximately one-third to one-half of the sciatic nerve.[10] This procedure induces long-lasting allodynia and hyperalgesia in the ipsilateral paw.[10]

Behavioral Testing:

-

Von Frey Test: This test is used to measure mechanical allodynia. Calibrated filaments with varying stiffness are applied to the plantar surface of the paw to determine the withdrawal threshold.

-

Paintbrush Test: A soft paintbrush is used to lightly stroke the plantar surface of the paw to assess dynamic allodynia. The response of the animal, such as lifting or licking the paw, is observed.[11]

Conclusion

Both BP4L-18:1:1 and this compound represent promising, mechanistically distinct approaches to the treatment of neuropathic pain. BP4L-18:1:1's novel "anchor-tether" design offers a strategy for peripherally restricted HCN1 inhibition, potentially providing a safe and non-addictive analgesic. This compound's targeting of the LPCAT2-mediated PAF-pain loop in spinal microglia presents an opportunity to disrupt a key neuroinflammatory driver of neuropathic pain. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these compounds and their respective mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Platelet-activating factor and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An anchor-tether ‘hindered’ HCN1 inhibitor is antihyperalgesic in a rat spared nerve injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Relief from neuropathic pain by blocking of the platelet-activating factor-pain loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relief from neuropathic pain by blocking of the platelet-activating factor–pain loop - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel behavioral model of neuropathic pain disorders produced in rats by partial sciatic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Impact of TSI-01 on Phospholipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), and its significant impact on phospholipid metabolism. The following sections detail the mechanism of action, quantitative data from key experiments, and the experimental protocols utilized to elucidate its effects.

Core Mechanism of Action

This compound is a potent and selective inhibitor of LPCAT2, an enzyme crucial for the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory phospholipid mediator.[1][2][3] LPCAT2 is responsible for the conversion of lyso-PAF to PAF through the transfer of an acetyl group from acetyl-CoA.[4] By selectively inhibiting LPCAT2 over its isoform LPCAT1, which is primarily expressed in the lungs, this compound presents a targeted approach to mitigating inflammatory processes driven by PAF.[1][2][5] The inhibition of LPCAT2 by this compound is competitive with acetyl-CoA.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 Value (µM) | Reference |

| LPCAT2 | Human | 0.47 | [1][2][6] |

| LPCAT1 | Human | 3.02 | [1][2][6] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |

| HT29 | Colorectal | 10 | 48 hours | Significantly prevented lipid droplet accumulation induced by 5-fluorouracil (5-Fu) and oxaliplatin (Oxa). | [6] |

| Ishikawa | Endometrial | 0-30 | Not Specified | Dose-dependent inhibition of cell proliferation (IC50 = 7.56 µM) and promotion of apoptosis. | [6] |

| HEC-1A | Endometrial | 0-30 | Not Specified | Dose-dependent inhibition of cell proliferation (IC50 = 9.31 µM) and promotion of apoptosis. | [6] |

Table 3: Effect of this compound on PAF Biosynthesis

| Cell Type | Species | This compound Concentration (µM) | Stimulus | Observed Effect | Reference |

| Peritoneal Macrophages | Mouse | 60 | Calcium ionophore | Suppression of PAF biosynthesis. | [1][2] |

| Peritoneal Macrophages | Mouse | IC50 = 38.8 | A23187 (Calcium ionophore) | Dose-dependent decrease in PAF levels. | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

Caption: Mechanism of this compound action on the PAF biosynthesis pathway.

Caption: General experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

Cell Culture and Treatment

-

HT29 Colorectal Cancer Cells: HT29 cells were cultured and treated with either a vehicle (DMSO) or 10 µM of the selective LPCAT2 inhibitor this compound for 48 hours. In some experiments, cells were also treated with 5-fluorouracil (5-Fu) and oxaliplatin (Oxa), alone or in combination, to induce lipid droplet accumulation.[6]

-

Endometrial Cancer Cell Lines (Ishikawa and HEC-1A): These cell lines were treated with this compound at concentrations ranging from 0-30 µM to assess its effect on cell proliferation and apoptosis.[6]

-

Mouse Peritoneal Macrophages: Thioglycollate-elicited mouse peritoneal macrophages were pre-treated with this compound for 1 hour. Following pre-treatment, the cells were stimulated with 5 µM A23187 (a calcium ionophore) for 5 minutes to induce PAF production.[4]

Measurement of PAF and Lyso-PAF

-

Following stimulation of mouse peritoneal macrophages, cellular lipids were extracted.

-

PAF and lyso-PAF levels were quantified using appropriate analytical methods, such as mass spectrometry.

-

The effect of this compound was determined by comparing PAF levels in treated versus untreated cells.[4]

Analysis of Lipid Droplet Accumulation

-

HT29 cells were treated as described above.

-

Lipid droplets within the cells were stained using a fluorescent dye (e.g., Bodipy).

-

The accumulation of lipid droplets was quantified by fluorescence microscopy and image analysis.

Cell Proliferation and Apoptosis Assays

-

Endometrial cancer cells were seeded in multi-well plates and treated with varying concentrations of this compound.

-

Cell proliferation was assessed using standard methods such as MTT or WST-1 assays.

-

Apoptosis was evaluated by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Conclusion

This compound demonstrates a significant and selective inhibitory effect on LPCAT2, a key enzyme in the pro-inflammatory PAF biosynthesis pathway. This inhibition leads to reduced PAF production and has been shown to impact cellular processes such as lipid droplet formation and cancer cell proliferation. The data presented in this guide underscore the potential of this compound as a valuable research tool for investigating phospholipid metabolism and as a potential therapeutic agent for PAF-related diseases. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

Basic Research Applications of the Compound TSI-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2). The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound.

Core Mechanism of Action

This compound is a potent and selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme crucial for the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory phospholipid mediator.[1][2][3] LPCAT2 is primarily expressed in inflammatory cells and is upregulated under inflammatory conditions to produce PAF.[1][3] By selectively inhibiting LPCAT2, this compound effectively suppresses PAF production in inflammatory cells like macrophages.[1][3] Notably, this compound exhibits a higher selectivity for human LPCAT2 over LPCAT1, an isoform predominantly found in the lungs.[1][2][3] This selectivity suggests a reduced risk of adverse effects on respiratory functions.

The inhibitory action of this compound on LPCAT2 is competitive with respect to acetyl-CoA, a key substrate in the synthesis of PAF. This competitive inhibition mechanism has been demonstrated through kinetic analysis, which showed that this compound increases the Michaelis constant (Km) of acetyl-CoA for the lyso-PAF acetyltransferase activity of LPCAT2.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and selectivity of this compound from various in vitro studies.

| Target Enzyme | Species | IC50 (µM) | Reference |

| LPCAT2 | Human | 0.47 | [1][2][3] |

| LPCAT1 | Human | 3.02 | [1][2][3] |

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Ishikawa | Endometrial Cancer | Cell Proliferation | 7.56 | [2] |

| HEC-1A | Endometrial Cancer | Cell Proliferation | 9.31 | [2] |

Table 2: In Vitro Anti-proliferative Activity of this compound

Key Research Applications and Experimental Protocols

Inhibition of Platelet-Activating Factor (PAF) Biosynthesis

Application: this compound serves as a valuable tool for studying the role of PAF in inflammatory processes. Its ability to suppress PAF production in macrophages makes it suitable for investigating inflammatory signaling pathways and for the preclinical evaluation of anti-inflammatory therapies.

Experimental Protocol: Inhibition of PAF Production in Mouse Peritoneal Macrophages

-

Macrophage Isolation: Elicit peritoneal macrophages from mice by intraperitoneal injection of thioglycollate. Harvest the cells by peritoneal lavage.

-

Cell Culture and Stimulation: Plate the isolated macrophages and culture them. For stimulation of PAF production, treat the cells with 100 ng/ml lipopolysaccharide (LPS) for 18 hours.

-

This compound Treatment: Pre-incubate the LPS-stimulated macrophages with varying concentrations of this compound for 1 hour.

-

PAF Synthesis Induction: Stimulate the cells with 5 µM A23187, a calcium ionophore, for 5 minutes to induce PAF synthesis.

-

Quantification of PAF: Lyse the cells and extract lipids. Quantify the levels of PAF using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).

Overcoming Chemoresistance in Colorectal Cancer

Application: Research has indicated that LPCAT2-mediated lipid droplet production supports chemoresistance in colorectal cancer.[2] this compound, by inhibiting LPCAT2, can prevent this lipid droplet accumulation, suggesting its potential as an adjunct therapy to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil (5-Fu) and oxaliplatin.[2]

Experimental Protocol: Assessing the Effect of this compound on Chemoresistance and Lipid Droplet Accumulation

-

Cell Culture: Culture HT29 colorectal cancer cells in appropriate media.

-

Treatment: Treat the cells with one of the following for 48 hours:

-

Vehicle (DMSO)

-

This compound (10 µM)

-

5-Fluorouracil (5-Fu) and/or Oxaliplatin

-

This compound in combination with 5-Fu and/or Oxaliplatin

-

-

Cell Viability Assay (CCK-8):

-

Lipid Droplet Staining (Oil Red O):

-

Grow cells on coverslips in a 24-well plate.

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Wash the cells with PBS and then with 60% isopropanol.

-

Stain the cells with Oil Red O working solution for 10-20 minutes.[7][8]

-

Counterstain the nuclei with hematoxylin.

-

Visualize and quantify lipid droplets using microscopy. For quantification, the stain can be extracted with 100% isopropanol and the absorbance measured at 492 nm.[7][8]

-

Targeting the TGF-β/Smad2/3 Signaling Pathway in Endometrial Cancer

Application: Overexpression of LPCAT1 has been shown to enhance endometrial cancer stemness and metastasis by activating the Transforming Growth Factor-beta (TGF-β)/Smad2/3 signaling pathway.[9] Although this compound is more selective for LPCAT2, it also inhibits LPCAT1 and has been shown to inhibit the proliferation of endometrial cancer cell lines.[2][9] This suggests that this compound could be utilized to investigate the role of the LPCAT1/TGF-β axis in endometrial cancer progression.

Experimental Protocol: Investigating the Effect of this compound on the TGF-β/Smad2/3 Pathway

-

Cell Culture and Treatment: Culture Ishikawa or HEC-1A endometrial cancer cells. Treat the cells with varying concentrations of this compound for a specified duration.

-

Western Blot Analysis for Smad2/3 Phosphorylation:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-Smad2, phospho-Smad3, total Smad2, total Smad3, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities to determine the ratio of phosphorylated to total Smad proteins.

-

Conclusion

This compound is a versatile research tool with significant potential for investigating inflammatory diseases and cancer. Its selective inhibition of LPCAT2 provides a targeted approach to studying PAF-mediated signaling. Furthermore, its activity against LPCAT1 opens avenues for exploring its role in cancer progression, particularly in contexts where the TGF-β/Smad2/3 pathway is implicated. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic promise of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 6. apexbt.com [apexbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. abcam.com [abcam.com]

- 9. Overexpression of LPCAT1 enhances endometrial cancer stemness and metastasis by changing lipid components and activating TGF-β/Smad2/3 signaling pathway: Tumor-promoting effect of LPCAT1 in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of TSI-01 Stock Solution for Cell Culture: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation of a sterile stock solution of TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), for use in cell culture applications.[1][2][3] Adherence to this protocol will ensure the accurate and consistent preparation of this compound for in vitro studies, minimizing potential variability in experimental results. The protocol includes details on dissolution, sterilization, storage, and safe handling of the compound. Additionally, a summary of the physical and chemical properties of this compound is provided, along with a diagram illustrating the experimental workflow and the relevant cellular signaling pathway.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme crucial for the biosynthesis of platelet-activating factor (PAF).[1][2][3] PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, immune responses, and cancer.[1][4] By inhibiting LPCAT2, this compound effectively suppresses PAF production, making it a valuable tool for studying the roles of LPCAT2 and PAF in cellular signaling and disease.[1][4] In cell culture, this compound has been utilized to investigate its effects on cancer cell proliferation, apoptosis, and chemoresistance.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, which is essential for the accurate preparation of stock solutions.

| Property | Value | Reference |

| CAS Number | 704878-75-1 | [1] |

| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [1] |

| Molecular Weight | 328.2 g/mol | [1] |

| Purity | ≥95% | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility in DMSO | ≥30 mg/mL (≥91.4 mM) | [1] |

| Solubility in DMF | 50 mg/mL (152.3 mM) | [1] |

| Solubility in Ethanol | 1 mg/mL (3.05 mM) | [1] |

| IC₅₀ for human LPCAT2 | 0.47 µM | [2][3] |

| IC₅₀ for human LPCAT1 | 3.02 µM | [2][3] |

Experimental Protocol: Preparation of 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

Materials:

-

This compound powder (ensure high purity)

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

0.2 µm sterile syringe filter (optional, see notes)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: Before handling this compound, ensure that all necessary calculations are performed to determine the required mass of the compound for the desired stock solution concentration and volume. It is recommended to work in a clean and sterile environment, such as a laminar flow hood, to minimize the risk of contamination.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.282 mg of this compound (Molecular Weight = 328.2 g/mol ). For small quantities, it may be more practical to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.

-

Dissolution in DMSO:

-

Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

-

To facilitate dissolution, gently vortex the solution. If the compound does not dissolve completely, brief warming in a 37°C water bath or sonication can be applied.[5][6] Ensure the vial is tightly capped during these steps.

-

-

Sterilization (Optional but Recommended):

-

While DMSO is bactericidal, filtering the stock solution through a 0.2 µm sterile syringe filter can provide an additional level of sterility.[7][8] This is particularly important for long-term storage and sensitive cell culture applications. Use a filter compatible with DMSO, such as PTFE or nylon.[9]

-

-

Aliquoting and Storage:

-

Dispense the sterile this compound stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[7][10]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Properly label each aliquot with the compound name, concentration, date of preparation, and initials of the preparer.

-

Working Solution Preparation:

To prepare a working solution, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7][11] A stepwise dilution may be necessary to prevent precipitation of the compound.[11]

Diagrams

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Simplified Signaling Pathway of this compound Action

Caption: this compound inhibits LPCAT2, blocking PAF synthesis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. emulatebio.com [emulatebio.com]

- 7. captivatebio.com [captivatebio.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. medchemexpress.cn [medchemexpress.cn]

Optimal Working Concentration of TSI-01 in HT29 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TSI-01 is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme implicated in the progression of various cancers, including colorectal cancer. HT29, a human colon adenocarcinoma cell line, exhibits high endogenous expression of LPCAT2, making it a relevant model for studying the effects of LPCAT2 inhibition. These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of this compound in HT29 cells for in vitro studies. The protocols outlined below cover cell viability and apoptosis assays, and the underlying signaling pathway is illustrated to provide a mechanistic context for experimental design.

Mechanism of Action

This compound selectively inhibits LPCAT2, with a reported IC50 of 0.47 µM for the human enzyme[1][2]. In colorectal cancer, LPCAT2 has been shown to suppress tumor progression by inducing ferroptosis, a form of iron-dependent programmed cell death. This is mediated through the PRMT1/SLC7A11 axis. LPCAT2 can arrest Protein Arginine Methyltransferase 1 (PRMT1) in the cytoplasm, preventing it from enhancing the promoter activity of Solute Carrier Family 7 Member 11 (SLC7A11), a key regulator of ferroptosis[3]. Therefore, inhibition of LPCAT2 by this compound is hypothesized to promote colorectal cancer cell death.

Quantitative Data Summary

While a specific IC50 value for this compound in HT29 cells has not been definitively reported in the literature, data from other cancer cell lines and a single-point experiment in HT29 cells can guide the determination of an optimal working concentration range.

| Parameter | Cell Line | Value | Reference |

| IC50 (LPCAT2 inhibition) | Human LPCAT2 (in vitro) | 0.47 µM | [1][2] |

| IC50 (LPCAT1 inhibition) | Human LPCAT1 (in vitro) | 3.02 µM | [1][2] |

| IC50 (Cell Proliferation) | Ishikawa (Endometrial Cancer) | 7.56 µM | [4] |

| IC50 (Cell Proliferation) | HEC-1A (Endometrial Cancer) | 9.31 µM | [4] |

| Effective Concentration | HT29 | 10 µM (Prevention of lipid droplet accumulation) | [4] |